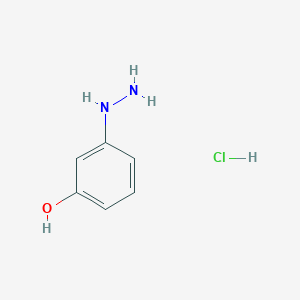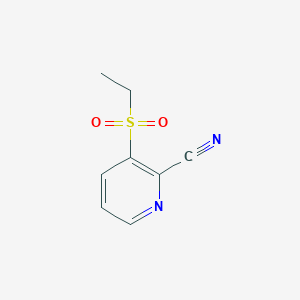
5-(Azidomethyl)pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azidomethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7N7 and a molecular weight of 165.2. This compound is widely used in scientific experiments due to its diverse chemical and biological properties. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the diazotization of 5-aminomethylpyrimidine-2,4-diamine followed by azidation using sodium azide as a precursor of the azide ion . The reaction conditions usually involve maintaining a low temperature to control the reactivity of the azide group.
Industrial Production Methods
Industrial production methods for 5-(azidomethyl)pyrimidine-2,4-diamine are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety measures to handle the azide group, which can be highly reactive and potentially explosive.
化学反应分析
Types of Reactions
5-(Azidomethyl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide:
Copper Catalysts: Often used in click chemistry for azide-alkyne cycloaddition reactions.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions.
科学研究应用
5-(Azidomethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in bioorthogonal labeling and functionalization of nucleic acids.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(azidomethyl)pyrimidine-2,4-diamine involves its ability to participate in click chemistry reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes. This property makes it useful for labeling and tracking molecules in biological systems .
相似化合物的比较
Similar Compounds
5-Aminomethylpyrimidine-2,4-diamine: Precursor in the synthesis of 5-(azidomethyl)pyrimidine-2,4-diamine.
5-Bromo-2’-deoxyuridine: Another azide-modified nucleoside used in bioorthogonal labeling.
Uniqueness
This compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable tool in various scientific research applications, including the synthesis of complex molecules and bioorthogonal labeling.
属性
分子式 |
C5H7N7 |
|---|---|
分子量 |
165.16 g/mol |
IUPAC 名称 |
5-(azidomethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7N7/c6-4-3(2-10-12-8)1-9-5(7)11-4/h1H,2H2,(H4,6,7,9,11) |
InChI 键 |
PPAKLZRHXFYJNY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NC(=N1)N)N)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)


![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)
![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)

![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)




![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)

